molecular formula C9H18FN B13412263 Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI)

Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI)

Numéro de catalogue: B13412263
Poids moléculaire: 159.24 g/mol
Clé InChI: COXPHDWPRGXMQR-FXQIFTODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI) is a useful research compound. Its molecular formula is C9H18FN and its molecular weight is 159.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H18FN

Poids moléculaire

159.24 g/mol

Nom IUPAC

(1S,2S,6S)-2-fluoro-4,4,6-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H18FN/c1-6-4-9(2,3)5-7(10)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m0/s1

Clé InChI

COXPHDWPRGXMQR-FXQIFTODSA-N

SMILES isomérique

C[C@H]1CC(C[C@@H]([C@H]1N)F)(C)C

SMILES canonique

CC1CC(CC(C1N)F)(C)C

Origine du produit

United States

Activité Biologique

Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1alpha,2beta,6alpha)-(9CI) is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₈FN
  • Molecular Weight : 159.25 g/mol
  • CAS Number : 85623-63-8

Cyclohexanamine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects. The presence of the fluoro group and the trimethyl substituents significantly influence the compound's binding affinity and selectivity toward specific receptors.

  • Neuroprotective Effects : Research has indicated that cyclohexanamine derivatives can inhibit pathways associated with neurodegeneration. For instance, compounds targeting the MAP4K family have shown neuroprotective properties by preventing the activation of stress-related kinases such as JNK (c-Jun N-terminal kinase) in motor neurons .
  • Antimicrobial Activity : Some studies have demonstrated that cyclohexanamine derivatives exhibit antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Antileishmanial Activity : Recent investigations into structurally similar compounds revealed that certain cyclohexanamine derivatives possess significant antileishmanial activity against Leishmania species. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance efficacy against amastigote forms of the parasite .

Neuroprotection in Motor Neurons

A study evaluated the neuroprotective effects of a cyclohexanamine analog (URMC-099) in CPA-treated motor neurons. The findings revealed a significant reduction in JNK activation and c-Jun phosphorylation, suggesting that this compound modulates stress responses effectively .

CompoundEC50 (μM)EfficacyMechanism
URMC-099<0.22HighJNK inhibition

Antibacterial Activity

In a patent study focusing on antibacterial compounds, cyclohexanamine derivatives were shown to exhibit potent activity against various bacterial strains. The presence of halogen substitutions was critical for enhancing antibacterial potency .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Cyclohexanamine Derivative AE. coli0.5 μg/mL
Cyclohexanamine Derivative BS. aureus1.0 μg/mL

Antileishmanial Potency

In another study assessing antileishmanial activity, cyclohexanamine derivatives were tested against L. mexicana. The results indicated that certain modifications led to improved potency compared to standard treatments.

CompoundEC50 (nM) vs L. mexicanaToxicity Index
Compound 4440.5>25
Compound 4532.5>17

Applications De Recherche Scientifique

Scientific Applications of Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1α,2β,6α)-(9CI)

Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1α,2β,6α)-(9CI), also known as Cyclohexanamine, 2-fluoro-4,4,6-trimethyl-, (1a,2b,6a)- (9CI), is a cyclohexanamine derivative with diverse biological activities that have been explored in various studies . The molecular formula for this compound is C9H18FN, and its molecular weight is 159.25 g/mol.

Biological Activities

Cyclohexanamine derivatives interact with various biological targets, leading to diverse pharmacological effects. The presence of the fluoro group and the trimethyl substituents significantly influence the compound's binding affinity and selectivity toward specific receptors.

Neuroprotective Effects: Research indicates that cyclohexanamine derivatives can inhibit pathways associated with neurodegeneration. For instance, compounds targeting the MAP4K family have shown neuroprotective properties by preventing the activation of stress-related kinases such as JNK (c-Jun N-terminal kinase) in motor neurons. A study evaluated the neuroprotective effects of a cyclohexanamine analog (URMC-099) in CPA-treated motor neurons and revealed a significant reduction in JNK activation and c-Jun phosphorylation, suggesting that this compound modulates stress responses effectively.

CompoundEC50 (μM)EfficacyMechanism
URMC-099<0.22HighJNK inhibition

Antimicrobial Activity: Some studies have demonstrated that cyclohexanamine derivatives exhibit antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. In a patent study focusing on antibacterial compounds, cyclohexanamine derivatives were shown to exhibit potent activity against various bacterial strains, where the presence of halogen substitutions was critical for enhancing antibacterial potency.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Cyclohexanamine Derivative AE. coli0.5 μg/mL
Cyclohexanamine Derivative BS. aureus1.0 μg/mL

Antileishmanial Activity: Recent investigations into structurally similar compounds revealed that certain cyclohexanamine derivatives possess significant antileishmanial activity against Leishmania species. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance efficacy against amastigote forms of the parasite. In a study assessing antileishmanial activity, cyclohexanamine derivatives were tested against L. mexicana, and the results indicated that certain modifications led to improved potency compared to standard treatments.

CompoundEC50 (nM) vs L. mexicanaToxicity Index
Compound 4440.5>25
Compound 4532.5>17

Other Applications

  • Corrosion Inhibition: 1-hexyl-3-methylimidazolium-based ionic liquids, which share a hexyl group with cyclohexanamine derivatives, have been investigated as corrosion inhibitors for mild steel in HCl . These ionic liquids exhibit high inhibition efficiency and adsorb spontaneously on the steel surface .
  • Pharmaceutical Analysis: 1-hexyl-3-methylimidazolium chloride and 1-hexyl-3-methylimidazolium tetrafluoroborate have been used in reversed-phase chromatographic behavior studies of tricyclic antidepressants . These ionic liquids improve peak shape and reduce retention, and a chromatographic procedure has been developed for controlling tricyclic antidepressants in pharmaceutical formulations using these compounds .
  • Photosensitizers for Photodynamic Therapy: Pyropheophorbide-a-hexyl ether, which contains a hexyl ether group, is being investigated as a photosensitizer for photodynamic therapy . Pharmacokinetic studies have been conducted to determine its parameters in canine patients with cancers .
  • Pancreatic Cancer Cell Research: The naturally occurring compound 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), which contains a hexyl group, was isolated from Wasabia japonica and has shown activity against the growth and cancer stem cell phenotypes of human pancreatic cancer cells .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.